3-[(4-Methylphenyl)sulfanyl]propanal is a chemical compound that belongs to the category of aldehydes, characterized by the presence of a sulfanyl group attached to a propanal backbone. Its molecular formula is , and it has a molecular weight of approximately 194.3 g/mol. This compound is notable for its unique structural features, which include a methylphenyl group and a sulfanyl moiety, influencing its reactivity and potential applications in various fields such as organic synthesis and medicinal chemistry.
This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically within the aldehyde functional group. It exhibits properties typical of both aldehydes and thioethers due to the presence of the sulfanyl group. The compound is also associated with potential biological activities, making it a subject of interest in research.
The synthesis of 3-[(4-Methylphenyl)sulfanyl]propanal typically involves several key steps:
The molecular structure of 3-[(4-Methylphenyl)sulfanyl]propanal features:
InChI=1S/C11H14OS/c1-9(2)10-5-7-11(8-6-10)15-12/h5-8H,1-4H3
3-[(4-Methylphenyl)sulfanyl]propanal can undergo various chemical transformations:
The reactions are typically facilitated by specific reagents that enhance reactivity while maintaining selectivity for desired products.
The mechanism of action for 3-[(4-Methylphenyl)sulfanyl]propanal involves its interaction with biological molecules:
Relevant data on these properties can be obtained from chemical databases or supplier specifications.
3-[(4-Methylphenyl)sulfanyl]propanal has several scientific applications:
The unique structural characteristics of this compound make it valuable for research and development across multiple scientific disciplines.
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4